3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
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Overview
Description
3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines This compound is characterized by its unique structure, which includes a chlorobenzylthio group and a dimethylphenyl group
Preparation Methods
The synthesis of 3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium thiolate to form the 4-chlorobenzylthio intermediate. This intermediate is then reacted with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the final pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure .
Chemical Reactions Analysis
3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit c-Met kinase, a protein involved in cell growth and differentiation. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can be compared with other similar compounds, such as:
3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole: This compound has a similar triazole structure but differs in the substitution pattern on the benzylthio and phenyl groups.
[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety: These compounds are also triazolo-pyrazine derivatives but contain a pyridazinone moiety, which imparts different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN5S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C22H18ClN5S/c1-14-3-6-17(11-15(14)2)19-12-20-21-24-25-22(27(21)9-10-28(20)26-19)29-13-16-4-7-18(23)8-5-16/h3-12H,13H2,1-2H3 |
InChI Key |
WOBNXLHBFMSPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)Cl)C3=C2)C |
Origin of Product |
United States |
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